(R)-Lercanidipine hydrochloride

説明

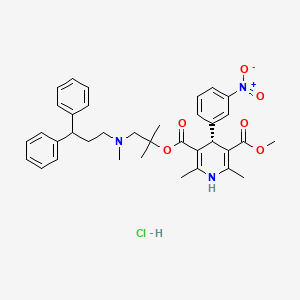

Structure

3D Structure of Parent

特性

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYOYKPJLRMJI-MGDILKBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849551 | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187731-34-6 | |

| Record name | Lercanidipine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187731346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LERCANIDIPINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V8K0B0F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the (R)-Lercanidipine Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469), is a potent calcium channel blocker utilized in the management of hypertension.[1] Marketed as a racemic mixture, it comprises two enantiomers, (R)- and (S)-Lercanidipine, which exhibit distinct pharmacological profiles. While the (S)-enantiomer is predominantly responsible for the potent L-type calcium channel blockade and subsequent antihypertensive effects, the (R)-enantiomer displays a more nuanced mechanism of action that includes interaction with both L- and T-type calcium channels, as well as pleiotropic effects independent of calcium channel modulation. This technical guide provides a comprehensive overview of the mechanism of action of the (R)-Lercanidipine enantiomer, detailing its molecular interactions, downstream signaling pathways, and associated physiological effects. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key cited experiments.

Introduction to Lercanidipine and its Stereochemistry

Lercanidipine is a highly lipophilic dihydropyridine calcium channel blocker characterized by a slow onset and long duration of action.[2][3] This lipophilicity allows for its accumulation in the lipid bilayer of cell membranes, creating a depot from which the drug can diffuse to its receptor sites.[3] The lercanidipine molecule contains a chiral center, resulting in the existence of two enantiomers: (R)-Lercanidipine and (S)-Lercanidipine. Although commercial formulations contain a racemic mixture, the enantiomers have been studied individually to elucidate their specific contributions to the overall pharmacological profile of the drug.

Core Mechanism of Action: Interaction with Voltage-Gated Calcium Channels

The primary mechanism of action for dihydropyridine calcium channel blockers is the inhibition of L-type voltage-gated calcium channels.[4] Lercanidipine is no exception, binding to the α1 subunit of the L-type calcium channel.[3] This binding reduces the influx of extracellular calcium into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.[4]

Stereoselective Blockade of L-type Calcium Channels

A critical aspect of lercanidipine's pharmacology is the stereoselectivity of its interaction with L-type calcium channels. The (S)-enantiomer is significantly more potent in blocking these channels than the (R)-enantiomer. Electrophysiological studies on vascular L-type calcium channels (Cav1.2b) have demonstrated that (S)-Lercanidipine is approximately 4.1-fold more potent than (R)-Lercanidipine.

Interaction with T-type Calcium Channels

Beyond its effects on L-type calcium channels, lercanidipine has been shown to inhibit T-type calcium channels.[5][6] This dual blockade is a distinguishing feature among dihydropyridines and contributes to its pharmacological profile, particularly its renal-protective effects.[1] Interestingly, the (R)-enantiomer exhibits a slightly greater selectivity for T-type over L-type calcium channels compared to the (S)-enantiomer.[5][7] This is quantified by the T/L selectivity ratio, which is 1.15 for (R)-Lercanidipine and 1.05 for (S)-Lercanidipine.[5][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of (R)- and (S)-Lercanidipine with voltage-gated calcium channels and their effects on vascular smooth muscle cells.

Table 1: Inhibition of L-type Calcium Channels by Lercanidipine Enantiomers

| Enantiomer | IC50 (M) on Vascular Cav1.2b | Potency Ratio (S vs. R) |

| (S)-Lercanidipine | 1.8 x 10-8 | 4.1-fold more potent |

| (R)-Lercanidipine | 7.4 x 10-8 |

Table 2: T-type vs. L-type Calcium Channel Selectivity

| Enantiomer | T/L Selectivity Ratio |

| (S)-Lercanidipine | 1.05[5][7] |

| (R)-Lercanidipine | 1.15[5][7] |

Table 3: Inhibition of Serum-Induced Calcium Influx in Smooth Muscle Cells

| Enantiomer (at 25 µM) | Inhibition of [Ca2+]i Elevation |

| (S)-Lercanidipine | 69%[8][9] |

| (R)-Lercanidipine | 29%[8][9] |

Pleiotropic Effects: Beyond Calcium Channel Blockade

A growing body of evidence indicates that lercanidipine and its enantiomers possess biological activities that are independent of their ability to block voltage-gated calcium channels. These effects are often linked to the high lipophilicity of the molecule and contribute to its anti-atherosclerotic properties.[10]

Anti-proliferative and Anti-migratory Effects on Vascular Smooth Muscle Cells

Both (R)- and (S)-Lercanidipine inhibit the proliferation and migration of arterial smooth muscle cells in a concentration-dependent manner.[8][9] Notably, this anti-proliferative effect appears to be unrelated to the stereoselective blockade of L-type calcium channels.[8][9] In fact, some studies suggest that the (R)-enantiomer, which is the weaker calcium channel blocker, is more potent in inhibiting fibrinogen-induced myocyte migration.

The signaling cascade underlying this anti-proliferative effect involves the inhibition of reactive oxygen species (ROS) production and the subsequent inactivation of the Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways.[8]

Anti-inflammatory and Antioxidant Properties

Lercanidipine has demonstrated anti-inflammatory and antioxidant effects.[11][12] It can reduce the degranulation of mast cells, a key event in the inflammatory response.[12] Furthermore, lercanidipine has been shown to increase the bioavailability of nitric oxide (NO) and reduce markers of oxidative stress.[11][13] These effects are thought to contribute to its anti-atherogenic profile.

Signaling Pathways and Experimental Workflows

Signaling Pathway of (R)-Lercanidipine in Vascular Smooth Muscle Cells

Caption: Signaling pathway of (R)-Lercanidipine leading to vasodilation.

Anti-proliferative Signaling Pathway of Lercanidipine Enantiomers

Caption: Anti-proliferative signaling of Lercanidipine enantiomers.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized representation based on methodologies used for studying the effects of dihydropyridines on voltage-gated calcium channels.[5][6]

-

Cell Preparation: Guinea-pig ventricular myocytes are isolated and maintained in a solution suitable for electrophysiological recordings.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a specific resistance are filled with an internal solution and used to form a giga-seal with the cell membrane.

-

Voltage Protocol: To elicit both T-type and L-type calcium currents, a specific voltage protocol is applied. A typical protocol involves a holding potential of -90 mV, followed by depolarizing steps to a range of voltages (e.g., -50 mV to +50 mV) for a duration of approximately 200 ms.[5][6]

-

Solutions: The extracellular solution is typically a Na+ and K+ free solution to isolate calcium currents, pre-warmed to 35°C.[5][6] The internal solution contains components to maintain the cell's integrity and ionic balance.

-

Drug Application: (R)-Lercanidipine and (S)-Lercanidipine are dissolved in an appropriate solvent and diluted to the desired concentrations in the extracellular solution. The drug-containing solution is then perfused over the cell.

-

Data Analysis: The amplitude of the peak inward current is measured before and after drug application to determine the percentage of channel blockade.

Radioligand Binding Assay

This protocol is a generalized representation for determining the binding affinity of lercanidipine enantiomers to calcium channels.

-

Membrane Preparation: Homogenates from rat brain or heart tissue, which are rich in L-type calcium channels, are prepared.[10] This involves homogenization in a cold buffer followed by centrifugation to pellet the membranes.

-

Radioligand: A radiolabeled dihydropyridine, such as [3H]-nitrendipine, is used as the ligand.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ((R)- or (S)-Lercanidipine).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Smooth Muscle Cell Proliferation Assay

This protocol is a generalized representation of methods used to assess the anti-proliferative effects of lercanidipine enantiomers.[8][9]

-

Cell Culture: Arterial smooth muscle cells are cultured in appropriate media.

-

Induction of Proliferation: Cell proliferation is induced by adding a stimulant such as 10% fetal bovine serum (FBS) or platelet-derived growth factor (PDGF).[8]

-

Treatment: Cells are treated with varying concentrations of (R)- and (S)-Lercanidipine.

-

Assessment of Proliferation: Cell proliferation can be assessed by several methods:

-

Cell Counting: Directly counting the number of cells after a specific incubation period.

-

[3H]-Thymidine Incorporation: Measuring the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.

-

BradU Incorporation: Using an antibody-based assay to detect the incorporation of the thymidine analog, BrdU, into newly synthesized DNA.[4]

-

-

Data Analysis: The results are expressed as a percentage of the proliferation observed in the control (stimulated but untreated) cells.

Conclusion

The (R)-Lercanidipine enantiomer exhibits a complex mechanism of action that extends beyond simple L-type calcium channel blockade. While it is a less potent L-type channel antagonist than its (S)-counterpart, its notable interaction with T-type calcium channels and its significant anti-proliferative and anti-inflammatory effects, independent of calcium channel modulation, highlight its unique therapeutic potential. The anti-atherosclerotic properties, likely linked to its high lipophilicity, involve the inhibition of key signaling pathways such as the Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways. This in-depth understanding of the distinct pharmacology of the (R)-enantiomer is crucial for the rational design and development of future cardiovascular therapeutics. Further research is warranted to fully elucidate the molecular targets and signaling cascades responsible for the non-calcium channel-mediated effects of (R)-Lercanidipine.

References

- 1. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lercanidipine - Wikipedia [en.wikipedia.org]

- 5. europeanreview.org [europeanreview.org]

- 6. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling [pubmed.ncbi.nlm.nih.gov]

- 9. The new calcium antagonist lercanidipine and its enantiomers affect major processes of atherogenesis in vitro: is calcium entry involved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatoryactivity of calciumchannel blocker lercanidipine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Physicochemical properties of (R)-Lercanidipine hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of (R)-Lercanidipine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of this compound, a third-generation dihydropyridine (B1217469) L-type calcium channel blocker.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability.[3][4] Understanding its physicochemical characteristics is critical for the development, formulation, and optimization of its dosage forms to enhance bioavailability and therapeutic efficacy.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that variations in reported values, particularly for melting point and solubility, can arise from differences in crystalline forms (polymorphism) and experimental conditions.[5][6]

| Property | Data | References |

| Chemical Name | 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | [7] |

| Molecular Formula | C₃₆H₄₁N₃O₆ • HCl | [8] |

| Molecular Weight | 648.2 g/mol | [2][7][8] |

| CAS Number | 187731-34-6 ((R)-isomer hydrochloride) | [7][9][10] |

| Appearance | Pale yellow, crystalline powder | [1][6][11] |

| Melting Point (°C) | 175 - 177Polymorph Form I: 197 - 201Polymorph Form II: 207 - 211 | [9][12][13][5][6][5][6] |

| pKa | 6.83 | [14] |

| LogP (Octanol/Water) | 6.4 | [15] |

Solubility Profile

Lercanidipine (B1674757) hydrochloride's solubility is highly pH-dependent, a crucial factor for its absorption in the gastrointestinal tract. It is practically insoluble in water but solubility increases significantly in acidic conditions due to the ionization of the molecule.[4]

| Solvent/Medium | Temperature | Solubility | References |

| Water | 21°C | 5 µg/mL | [15] |

| Water | 37°C | 15 µg/mL (0.015 mg/mL) | [3] |

| 0.1 N HCl (pH ~1.2) | 37°C | 82.35 - 123 µg/mL | [3][4] |

| Acetate Buffer (pH 4.5) | 37°C | 49.43 µg/mL | [4] |

| Phosphate (B84403) Buffer (pH 6.8) | 37°C | 3.29 - 9.85 µg/mL | [3][4] |

| Ethanol | - | ~2 mg/mL | [8] |

| DMSO | - | ~15 mg/mL | [8] |

| Dimethylformamide (DMF) | - | ~25 mg/mL | [8] |

| Methanol | - | Freely Soluble | [4] |

| Chloroform | - | Readily Soluble | [6] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols applicable to this compound.

Saturation Solubility Determination

This protocol is based on the method reported by Higuchi and Connors to determine the equilibrium solubility of a compound in a specific solvent.

-

Preparation : An excess amount of this compound is added to a sealed vial containing a known volume (e.g., 20-25 mL) of the desired solvent (e.g., distilled water, 0.1 N HCl, or phosphate buffer pH 6.8).[3][4][15]

-

Equilibration : The vials are agitated in an orbital shaker or with an electromagnetic stirrer at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[3][4][15]

-

Sample Collection : After agitation, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove undissolved solid particles.[15]

-

Analysis : The filtrate is suitably diluted, if necessary, and the concentration of the dissolved drug is quantified using a validated analytical method, typically UV-Visible spectrophotometry at its λmax (e.g., 236 nm or 241.5 nm).[4][15]

-

Replication : All measurements are performed in triplicate to ensure accuracy and precision.[15]

In Vitro Dissolution Testing

Dissolution studies are critical for predicting the in vivo performance of a drug product.

-

Apparatus Setup : A USP Dissolution Apparatus, typically Type 2 (Paddle), is used. The dissolution vessel is filled with a specified volume (e.g., 900 mL) of the chosen dissolution medium (e.g., 0.1 N HCl). The medium is degassed and maintained at a constant temperature of 37 ± 0.5°C.[4][14]

-

Test Execution : A tablet or a sample of powder equivalent to a standard dose (e.g., 10 mg) is introduced into the vessel. The paddle is rotated at a constant speed (e.g., 50 or 100 rpm).[4][14]

-

Sampling : At predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes), aliquots (e.g., 5 mL) of the dissolution medium are withdrawn. An equal volume of fresh, pre-warmed medium is replaced after each sampling to maintain a constant volume.[3][4]

-

Analysis : The collected samples are filtered and analyzed for lercanidipine content using a validated UV spectrophotometric method.[4][14]

-

Data Interpretation : The cumulative percentage of drug released is calculated and plotted against time to generate a dissolution profile.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a drug's lipophilicity. The shake-flask method is the traditional approach.

-

Phase Preparation : Equal volumes of n-octanol and a buffered aqueous phase (typically phosphate buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by mixing for 24 hours, followed by separation.[16]

-

Partitioning : A known amount of this compound is dissolved in one of the phases (or a 50/50 mixture). The biphasic system is then shaken vigorously for a set period to facilitate partitioning, followed by a period of rest (e.g., 24 hours) to allow for complete phase separation.[16]

-

Quantification : The concentration of the drug in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as HPLC-UV.[16]

-

Calculation : The partition coefficient (P) is calculated as the ratio of the drug concentration in the octanol (B41247) phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations: Pathways and Processes

Diagrams are provided to illustrate key concepts related to this compound's mechanism and analysis.

Caption: Mechanism of action for this compound.

Caption: Workflow for determining saturation solubility.

Caption: Relationship between pH and Lercanidipine HCl solubility.

References

- 1. Lercanidipine hydrochloride | 132866-11-6 [chemicalbook.com]

- 2. Lercanidipine Hydrochloride | C36H42ClN3O6 | CID 157917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. EP2036890A1 - Crystalline form (i) of lercanidipine hydrochloride - Google Patents [patents.google.com]

- 6. Lercanidipine - Wikipedia [en.wikipedia.org]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound | 187731-34-6 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. labproinc.com [labproinc.com]

- 12. Lercanidipine hydrochloride | CAS#:132866-11-6 | Chemsrc [chemsrc.com]

- 13. lookchem.com [lookchem.com]

- 14. researchgate.net [researchgate.net]

- 15. thaiscience.info [thaiscience.info]

- 16. agilent.com [agilent.com]

Stereospecific Synthesis of Lercanidipine Enantiomers: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, is marketed as a racemic mixture for the treatment of hypertension. However, its pharmacological activity resides almost exclusively in the (S)-enantiomer, which exhibits approximately 100- to 200-fold higher affinity for L-type calcium channels than its (R)-counterpart. This significant stereoselectivity underscores the importance of efficient and robust methods for the stereospecific synthesis of the individual enantiomers. This technical guide provides an in-depth overview of the core strategies for preparing enantiopure lercanidipine, focusing on diastereomeric resolution of a key chiral intermediate and enzymatic kinetic resolution. Detailed experimental protocols, comparative quantitative data, and process workflows are presented to serve as a comprehensive resource for researchers in medicinal chemistry and process development.

Introduction: The Chiral Significance of Lercanidipine

Lercanidipine, chemically known as methyl 2-[(3,3-diphenylpropyl)(methyl)amino]-1,1-dimethylethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, possesses a single stereocenter at the C4 position of the dihydropyridine ring. The differential pharmacological activity between its (S) and (R) enantiomers necessitates the development of stereoselective synthetic routes. Producing the single, active (S)-enantiomer can offer therapeutic advantages, including the potential for a better therapeutic index and reduced metabolic load by eliminating the inactive (R)-isomer.

The primary challenge in synthesizing enantiopure lercanidipine lies in effectively controlling the stereochemistry at this C4 position. The classical Hantzsch dihydropyridine synthesis, which forms the core of the molecule, is not stereoselective and produces a racemic mixture. Therefore, stereospecificity must be introduced either during the synthesis or by resolving a racemic intermediate. This guide focuses on the most prevalent and practical approach: the resolution of a key acidic precursor.

Primary Synthetic Strategy: Diastereomeric Resolution

The most established and industrially viable method for producing enantiopure lercanidipine involves the synthesis of a racemic precursor, followed by classical resolution using a chiral resolving agent. The overall workflow begins with the synthesis of a racemic dihydropyridine monoacid, which is then resolved into its constituent enantiomers. The desired enantiomer of the acid is subsequently esterified with the lercanidipine side chain to yield the final active pharmaceutical ingredient.

Experimental Protocols

Protocol 2.1.1: Synthesis of Racemic 2,6-Dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid

This procedure outlines the selective hydrolysis of the dimethyl ester precursor.

-

Reaction Setup: Suspend dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (1.0 eq) in methanol.

-

Hydrolysis: While stirring at room temperature, add a solution of sodium hydroxide (B78521) (8.0 eq) in water. Heat the mixture to reflux and maintain for 5-6 hours.

-

Work-up: Cool the reaction mixture and add a significant volume of water with stirring. Filter the mixture to remove any unreacted starting material.

-

Acidification: Transfer the filtrate to a clean vessel and cool. Adjust the pH to approximately 2.5 by the slow addition of 1 M hydrochloric acid. A yellow solid will precipitate.

-

Isolation: Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield the racemic monoacid precursor.

Protocol 2.1.2: Diastereomeric Resolution of the Monoacid Precursor

This protocol is based on the established method using Cinchona alkaloids.[1]

-

Salt Formation: Dissolve the racemic monoacid (1.0 eq) in a suitable solvent mixture, such as dimethylformamide (DMF) and water (e.g., 8:5 v/v). Add an equimolar amount of the resolving agent, such as quinidine (B1679956) (to isolate the (S)-acid) or cinchonidine (B190817) (to isolate the (R)-acid).

-

Crystallization: Heat the solution to obtain a clear solution, then allow it to cool slowly to room temperature to facilitate fractional crystallization of the less soluble diastereomeric salt.

-

Isolation of Salt: Collect the crystallized salt by filtration. The optical purity can be enhanced by recrystallization from the same solvent system.

-

Liberation of the Free Acid: Suspend the isolated diastereomeric salt in a biphasic system of dichloromethane (B109758) and water. Acidify the aqueous layer to pH ~2 with a suitable acid (e.g., 1 M HCl).

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the enantiopure dihydropyridine monoacid.

Protocol 2.1.3: Synthesis of (S)-Lercanidipine Hydrochloride

This procedure details the final coupling step.

-

Acid Activation: Dissolve the resolved (S)-monoacid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of DMF. Cool the mixture to between -10°C and 0°C under a nitrogen atmosphere. Slowly add thionyl chloride (1.5 - 2.0 eq) and stir the reaction at this temperature for 2-3 hours to form the acid chloride in situ.

-

Coupling Reaction: In a separate flask, dissolve 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane.

-

Addition: Slowly add the solution from step 2 to the activated acid chloride solution from step 1, maintaining the temperature between -10°C and 0°C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-5 hours until completion is confirmed by TLC or HPLC.

-

Work-up and Salt Formation: Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to an oil. Dissolve the crude base in a suitable solvent like ethyl acetate (B1210297) or tert-butyl methyl ether and add a solution of HCl in an ether or alcohol to precipitate (S)-Lercanidipine hydrochloride.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield high-purity (S)-Lercanidipine hydrochloride.

Quantitative Data for Diastereomeric Resolution

The efficiency of the resolution is highly dependent on the choice of resolving agent and solvent system. The use of Cinchona alkaloids is particularly effective for the key dihydropyridine monoacid intermediate.

| Resolving Agent | Solvent System | Enantiomer Isolated | Yield (%) | Enantiomeric Excess (ee%) |

| Quinidine | DMF/Water (8:5) | (+)-enantiomer (S-form) | High | >99.5 |

| Cinchonidine | DMF/Water (8:5) | (-)-enantiomer (R-form) | High | >99.5 |

Table 1: Representative data for the diastereomeric resolution of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.

Alternative Strategy: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution offers a green and highly selective alternative to classical resolution. This method utilizes enzymes, typically lipases, to selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high optical purity. For lercanidipine precursors, this approach is typically applied to a racemic diester intermediate.

Representative Experimental Protocol

While a protocol for a direct lercanidipine precursor is not widely published, the following is an adaptable procedure based on the successful resolution of structurally similar 1,4-dihydropyridine (B1200194) diesters.

-

Reaction Setup: Suspend the racemic 1,4-dihydropyridine diester substrate (e.g., a bis(acyloxymethyl) ester) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) containing an organic co-solvent (e.g., 15-20% diisopropyl ether or acetonitrile) to improve solubility.

-

Enzyme Addition: Add the lipase catalyst (e.g., Candida antarctica Lipase B (CAL-B, Novozym 435) or Pseudomonas cepacia Lipase) to the suspension. The enzyme loading is typically between 1:1 and 1:10 enzyme-to-substrate weight ratio.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-45°C). Monitor the reaction progress by chiral HPLC to track the formation of the monoacid and the enantiomeric excess of both the remaining substrate and the product.

-

Reaction Termination: When the conversion reaches approximately 50% (the theoretical maximum for a kinetic resolution), terminate the reaction by filtering off the immobilized enzyme.

-

Work-up and Separation: Acidify the filtrate and extract with an organic solvent (e.g., ethyl acetate). The unreacted diester and the product monoacid can then be separated using standard techniques, such as column chromatography on silica (B1680970) gel, yielding both enantiomers in high optical purity.

Representative Quantitative Data for EKR

The following table summarizes typical results for the lipase-catalyzed hydrolysis of various 1,4-dihydropyridine diesters, demonstrating the feasibility of this approach.

| Lipase Source | Substrate Type | Conversion (%) | Product | ee% (Product) | Unreacted Substrate | ee% (Substrate) |

| Candida antarctica B | Prochiral Bis(ethoxycarbonylmethyl) DHP | ~50 | Monoacid | 68-97 | - | - |

| Candida rugosa | Acyloxymethyl Ester DHP | ~50 | Monoacid | >95 | Unreacted Ester | >95 |

| Pseudomonas cepacia | Acyloxymethyl Ester DHP | ~50 | Monoacid | >95 | Unreacted Ester | >95 |

Table 2: Representative data for the Enzymatic Kinetic Resolution of 1,4-Dihydropyridine derivatives.

Conclusion

The stereospecific synthesis of lercanidipine enantiomers is a critical task for the development of next-generation antihypertensive therapies. The diastereomeric resolution of the key monoacid precursor, 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, using chiral bases like quinidine stands as the most robust and well-documented method, capable of delivering the desired (S)-enantiomer with exceptional optical purity (>99.5% ee). The subsequent esterification to form the final product is a high-yielding and straightforward process. Concurrently, enzymatic kinetic resolution presents a powerful and environmentally benign alternative. Although requiring further process optimization for specific lercanidipine precursors, the high enantioselectivity demonstrated by lipases on analogous structures highlights its significant potential. This guide provides the foundational protocols and data to enable researchers to effectively implement and advance these stereoselective strategies.

References

In Vitro Binding Affinity of (R)-Lercanidipine to L-type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of (R)-Lercanidipine to L-type calcium channels. Lercanidipine (B1674757), a dihydropyridine (B1217469) calcium channel blocker, is used clinically as a racemic mixture of its (S)- and (R)-enantiomers. Understanding the specific interactions of each enantiomer is crucial for comprehending its pharmacological profile and for the development of more selective therapeutic agents. This document summarizes key binding affinity data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Data Presentation: Quantitative Analysis of Binding Affinity

The in vitro binding affinity of lercanidipine and its enantiomers to L-type calcium channels has been characterized primarily through radioligand binding assays. While specific Ki values for the (R)-enantiomer are not extensively reported in publicly available literature, the data for the racemic mixture and the known stereoselectivity provide valuable insights.

| Compound | Preparation | Radioligand | Ki (Inhibition Constant) | IC50 (Half maximal inhibitory concentration) | Reference |

| (±)-Lercanidipine | Rat Brain Homogenates | Not Specified | 0.24-0.3 nM | Not Reported | [1] |

| (±)-Lercanidipine | Rat Heart Homogenates | Not Specified | 0.22 nM | Not Reported | [1] |

| (S)-Lercanidipine | Not Specified | Not Specified | Significantly higher affinity than (R)-Lercanidipine | Not Reported | [2] |

| (R)-Lercanidipine | Guinea-pig ventricular myocytes | Not Specified | Lower affinity than (S)-Lercanidipine | ~1.15 T/L selectivity ratio (functional assay) | [3][4] |

Note: The T/L selectivity ratio for (R)-Lercanidipine is derived from functional studies measuring the blockade of T-type versus L-type calcium currents and is not a direct measure of binding affinity (Ki or Kd). It does, however, indicate a degree of interaction with L-type calcium channels. The significantly higher affinity of the (S)-enantiomer is a consistent finding in the literature.[2]

Experimental Protocols

The determination of the in vitro binding affinity of (R)-Lercanidipine to L-type calcium channels typically involves radioligand displacement assays. Below is a detailed, composite methodology based on standard practices for such experiments.

Preparation of Crude Membranes from Vascular Smooth Muscle Cells

-

Cell Culture: Aortic smooth muscle cells are cultured to confluency in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Harvesting: Cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a collection tube.

-

Homogenization: The cell suspension is centrifuged, and the pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenization is performed using a Dounce homogenizer or a similar device.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the crude membrane fraction.

-

Storage: The final membrane pellet is resuspended in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose) and stored at -80°C until use. Protein concentration is determined using a standard assay such as the Bradford or BCA assay.

Radioligand Binding Assay (Competitive Displacement)

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a suitable radiolabeled dihydropyridine antagonist (e.g., --INVALID-LINK---PN200-110), and varying concentrations of the unlabeled competitor, (R)-Lercanidipine.

-

Incubation: The reaction mixture is incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) for a specified period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification of Radioactivity: The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity is then quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., nifedipine). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for (R)-Lercanidipine is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of L-type Calcium Channel Blockade in Vascular Smooth Muscle

Caption: L-type calcium channel blockade by (R)-Lercanidipine in vascular smooth muscle cells.

Experimental Workflow for In Vitro Binding Assay

Caption: Workflow for determining the in vitro binding affinity of (R)-Lercanidipine.

References

The Pharmacokinetics and Bioavailability of Lercanidipine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension. It is administered as a racemic mixture of two enantiomers, (S)-lercanidipine and (R)-lercanidipine. The antihypertensive effect of lercanidipine is primarily attributed to the (S)-enantiomer, which exhibits a 100- to 200-fold greater affinity for L-type calcium channels than the (R)-enantiomer.[1] Understanding the stereoselective pharmacokinetics and bioavailability of these enantiomers is crucial for optimizing therapeutic outcomes and ensuring drug safety. This technical guide provides an in-depth overview of the core principles governing the absorption, distribution, metabolism, and excretion of lercanidipine enantiomers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Data Presentation: Pharmacokinetic Parameters of Lercanidipine Enantiomers

The pharmacokinetic profile of lercanidipine is characterized by stereoselectivity, with the pharmacologically more active (S)-enantiomer generally exhibiting higher plasma concentrations and systemic exposure compared to the (R)-enantiomer following oral administration of the racemate.[2][3][4] The data presented below is primarily from studies involving the oral administration of a 20 mg racemic lercanidipine dose to healthy volunteers.

| Pharmacokinetic Parameter | (S)-Lercanidipine | (R)-Lercanidipine | Reference |

| Cmax (ng/mL) | 2.071 (median) | 1.681 (median) | [2][3] |

| 3.30 ± 2.09 (for 10 mg dose) | [4][5] | ||

| 7.66 ± 5.90 (for 20 mg dose) | [4][5] | ||

| AUC(0-24) (ng·h/mL) | 12.352 (median) | 10.063 (median) | [2][3] |

| AUC(0-∞) (ng·h/mL) | 1.21-fold higher than (R)-enantiomer | [2] | |

| Tmax (h) | 1.5 - 3 | 1.5 - 3 | [3][4][5] |

| Elimination Half-life (h) | Essentially the same as (R)-enantiomer | Essentially the same as (S)-enantiomer | [4][5] |

| 8 - 10 | 8 - 10 | [4] | |

| Apparent Oral Clearance (Cl/f) (L/h) | 732.16 (median) | 1891.84 (median) | [2][3] |

Note: The Cmax and AUC values for the (S)-enantiomer are, on average, 1.2-fold higher than those for the (R)-enantiomer.[4][5]

Bioavailability

Lercanidipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall.[5][6] This results in a low absolute bioavailability of approximately 10% when administered to patients in a fed state.[4][5] The bioavailability is further reduced by about a third when administered to healthy volunteers under fasting conditions.[5] Ingestion of a high-fat meal up to 2 hours before taking lercanidipine can increase its oral availability four-fold.[5] Due to this significant food effect, it is recommended that lercanidipine be taken before meals.

Experimental Protocols

The following section outlines the typical methodologies employed in clinical studies designed to evaluate the pharmacokinetics of lercanidipine enantiomers.

Study Design

A common study design is a single-dose, open-label, randomized, two-period crossover study in healthy adult volunteers.[2]

-

Subjects: Healthy male volunteers are often recruited for these studies.[2]

-

Drug Administration: A single oral dose of racemic lercanidipine (e.g., 20 mg) is administered with a standardized volume of water after an overnight fast.

-

Washout Period: A washout period of at least one week is typically implemented between the two study periods in a crossover design.

Blood Sampling

Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the enantiomers.

-

Pre-dose: A blood sample is collected before drug administration to establish baseline levels.

-

Post-dose: Blood samples are collected at various intervals, for example, at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours after drug administration.[2][3]

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -20°C or lower) until analysis.

Enantioselective Bioanalytical Method: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated, stereoselective analytical method is essential for the accurate quantification of (S)- and (R)-lercanidipine in plasma samples. Chiral LC-MS/MS is the method of choice for this purpose.[2][3][7]

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances and to concentrate the analytes.[7][8]

-

Chromatographic Separation:

-

Chiral Column: A chiral stationary phase is used to separate the enantiomers. Examples include cellulose-based columns like the Lux 3µ Cellulose-3.[7][9]

-

Mobile Phase: The mobile phase is a mixture of organic solvents and aqueous buffers, optimized for the separation of the enantiomers. An example of a mobile phase is a mixture of 0.2% aqueous ammonia (B1221849) solution and acetonitrile (B52724) (55:45 v/v).[7]

-

Flow Rate: A constant flow rate is maintained, for instance, 1.0 mL/min.[7]

-

-

Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for detection.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each enantiomer and the internal standard to ensure selectivity and sensitivity.

-

-

Method Validation: The analytical method is rigorously validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[7]

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study of lercanidipine enantiomers.

Metabolic Pathway of Lercanidipine Enantiomers

References

- 1. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective pharmacokinetics of lercanidipine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. db.cbg-meb.nl [db.cbg-meb.nl]

- 6. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpps.com [wjpps.com]

- 8. researchgate.net [researchgate.net]

- 9. easpublisher.com [easpublisher.com]

Solubility Profile of Lercanidipine Hydrochloride: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility of Lercanidipine hydrochloride in common laboratory solvents. It is important to note that commercially available Lercanidipine is a racemic mixture of its (R)- and (S)-enantiomers. The data presented herein pertains to this racemic mixture, as specific solubility data for the individual (R)-Lercanidipine hydrochloride enantiomer is not extensively available in the reviewed literature. The (S)-enantiomer is known to be the more pharmacologically active component.[1][2][3]

Quantitative Solubility Data

The solubility of Lercanidipine hydrochloride has been determined in a range of organic solvents and aqueous media. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Lercanidipine Hydrochloride in Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |

| Dimethylformamide (DMF) | ~25 | ~38.6 | [4] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~15 | ~23.1 | [4] |

| Ethanol | ~2 | ~3.1 | [4] |

| Methanol | Freely Soluble | Not Specified | [5] |

Note: Molar solubility was calculated using the molecular weight of Lercanidipine hydrochloride (648.19 g/mol ).

Table 2: Solubility of Lercanidipine Hydrochloride in Aqueous Media

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Reference |

| 0.1 N HCl | 1.2 | 37 ± 0.5 | 82.35 | [5] |

| Acetate Buffer | 4.5 | 37 ± 0.5 | 49.43 | [5] |

| Phosphate Buffer | 6.8 | 37 ± 0.5 | 9.85 | [5] |

| Water | Not Specified | 37 ± 1 | 15 | [6] |

| 1:2 DMF:PBS | 7.2 | Not Specified | 300 | [4] |

Lercanidipine hydrochloride is classified as a BCS Class II drug, indicating low solubility and high permeability.[5][6] Its solubility is pH-dependent, with higher solubility observed in acidic conditions.[5] For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer.[4]

Experimental Protocols

The following section details a generalized experimental protocol for determining the solubility of a compound like Lercanidipine hydrochloride, based on the widely accepted shake-flask method.

Principle of the Shake-Flask Method

The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent. It involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the filtered supernatant is then measured.

Materials and Equipment

-

This compound (or Lercanidipine hydrochloride)

-

Selected laboratory solvents (e.g., Ethanol, DMSO, DMF, buffered solutions)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Procedure

-

Preparation of Solvent: Prepare the desired solvents and aqueous buffer solutions of specific pH.

-

Addition of Compound: Add an excess amount of Lercanidipine hydrochloride to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of Lercanidipine hydrochloride in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility in mg/mL or other desired units based on the measured concentration and any dilution factors.

The following diagram illustrates the general workflow for solubility determination.

Signaling Pathway and Experimental Workflow

Mechanism of Action: L-type Calcium Channel Blockade

Lercanidipine is a dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure.

The following diagram illustrates the signaling pathway.

Experimental Workflow: Quantification by HPLC

A common experimental workflow for the quantitative analysis of Lercanidipine hydrochloride in a sample involves sample preparation followed by High-Performance Liquid Chromatography (HPLC).

The following diagram outlines a typical workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. easpublisher.com [easpublisher.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. isca.me [isca.me]

The Decisive Role of Lipophilicity in the Pharmacokinetics of Lercanidipine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the lipophilicity and membrane partitioning characteristics of lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker. Targeted at researchers, scientists, and drug development professionals, this document elucidates the critical relationship between lercanidipine's physicochemical properties and its unique clinical profile, characterized by a long duration of action despite a relatively short plasma half-life.

Executive Summary

Lercanidipine is distinguished from other calcium channel blockers by its high lipophilicity. This property governs its pharmacokinetic and pharmacodynamic behavior, leading to a high degree of partitioning into the lipid bilayer of vascular smooth muscle cells.[1][2] This membrane partitioning creates a local depot from which the drug is gradually released to its target, the L-type calcium channels, resulting in a sustained antihypertensive effect suitable for once-daily dosing.[1][2][3] This guide synthesizes quantitative data on lercanidipine's lipophilicity, details the experimental protocols for its measurement, and illustrates the underlying molecular mechanisms.

Quantitative Analysis of Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (Log P) between octanol (B41247) and water. For ionizable compounds like lercanidipine, the distribution coefficient (Log D) at a specific pH is also critical.

Lercanidipine is a weakly basic drug with a pK'a of 6.83 at 37°C.[4] Its high lipophilicity is confirmed by several experimental and calculated Log P values, which are summarized below.

| Parameter | Value | Description | Source |

| Log P | 6.0 | Experimentally determined partition coefficient (octan-1-ol/water) at 20-25°C. | [4] |

| Log P | 6.4 | Experimentally determined partition coefficient. | [5] |

| Log P-value | 6.88 | Logarithm of the membrane partition coefficient for (S)-lercanidipine. | [6] |

| XLogP3 | 6.9 | Computationally predicted Log P value. | [5] |

| pKa | 6.83 | Acid dissociation constant, measured at 37°C. | [4] |

The high Log P values, consistently above 6.0, place lercanidipine among the most lipophilic dihydropyridine calcium antagonists.[4][7] This characteristic is fundamental to its high membrane partition coefficient and its subsequent pharmacokinetic behavior.[2][8][9]

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial in drug development. The following sections describe standard methodologies applicable to lercanidipine.

Shake-Flask Method for Log P Determination

The traditional shake-flask method is the gold standard for experimentally determining Log P. It directly measures the partitioning of a solute between two immiscible liquid phases.

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: Prepare a stock solution of lercanidipine in the aqueous phase.

-

Partitioning: In a glass vessel, combine a known volume of the lercanidipine solution with a known volume of the pre-saturated n-octanol.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours). The high lipophilicity of lercanidipine may necessitate a longer equilibration time.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of lercanidipine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The Log P is calculated as: Log P = log10 ( [Lercanidipine]octanol / [Lercanidipine]aqueous )

RP-HPLC Method for Lipophilicity Estimation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating lipophilicity. The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its Log P value.

Protocol:

-

System Setup: Use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0 with triethylamine).[10]

-

Calibration: Inject a series of standard compounds with known Log P values to establish a calibration curve by plotting their retention factors (k) against their Log P values.

-

Sample Analysis: Dissolve lercanidipine in the mobile phase and inject it into the HPLC system.

-

Retention Time Measurement: Record the retention time (tR) of lercanidipine and the column dead time (t0).

-

Calculation of Retention Factor (k): k = (tR - t0) / t0

-

Log P Estimation: Use the calibration curve to determine the Log P value of lercanidipine corresponding to its calculated retention factor.

Membrane Partition Coefficient (K_m) Determination

The membrane partition coefficient (K_m) quantifies the drug's distribution between a lipid bilayer and the surrounding aqueous medium. This can be determined using liposomes as a model membrane system.

Protocol:

-

Liposome (B1194612) Preparation: Prepare unilamellar vesicles (liposomes) from a defined lipid composition (e.g., phosphatidylcholine) using methods like sonication or extrusion.

-

Partitioning: Incubate a known concentration of lercanidipine with the liposome suspension at a controlled temperature (e.g., 37°C).

-

Separation: Separate the liposomes from the aqueous phase using ultracentrifugation or equilibrium dialysis.

-

Concentration Analysis: Measure the concentration of lercanidipine in the aqueous supernatant and determine the amount associated with the liposomes by mass balance.

-

Calculation: The K_m is calculated as the ratio of the drug concentration in the lipid phase to the concentration in the aqueous phase, normalized by the lipid concentration.

Pharmacokinetic and Mechanistic Implications

The profound lipophilicity of lercanidipine is not merely a physicochemical descriptor but the central driver of its therapeutic profile.

The "Membrane Depot" Effect

Despite a plasma elimination half-life of 8-10 hours, lercanidipine's antihypertensive effect lasts for over 24 hours.[2][11] This is attributed to its high affinity for the lipid membranes of vascular smooth muscle cells.[3][7] After administration, lercanidipine rapidly distributes from the plasma into these membranes, where it accumulates.[1][2] This "membrane depot" then slowly releases the drug to its target L-type calcium channels located within the same membrane, ensuring a prolonged and stable blockade.[2]

Mechanism of Action at the Cellular Level

Lercanidipine exerts its therapeutic effect by blocking the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle.[3][11][12] This inhibition of calcium influx prevents the contractile processes of the muscle cells, leading to relaxation and vasodilation, which in turn lowers total peripheral resistance and systemic blood pressure.[12] The high concentration of lercanidipine within the lipid bilayer ensures a high local concentration near the channel binding sites. Some studies also suggest that lercanidipine may inhibit T-type calcium channels, which could contribute to its renal-protective effects.[1][13]

Conclusion

The defining characteristic of lercanidipine is its high lipophilicity, quantified by a Log P value exceeding 6.0. This property is directly responsible for its extensive partitioning into the cell membranes of vascular smooth muscle, creating a drug reservoir that ensures a prolonged duration of antihypertensive activity. This unique "membrane-controlled" pharmacokinetic profile allows for effective once-daily administration and contributes to a favorable tolerability profile. A thorough understanding of these physicochemical principles is essential for the rational design and development of future cardiovascular therapies.

References

- 1. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lercanidipine: a novel lipophilic dihydropyridine calcium antagonist with long duration of action and high vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lercanidipine Hydrochloride? [synapse.patsnap.com]

- 4. Clinical Pharmacokinetics of Lercanidipine | Semantic Scholar [semanticscholar.org]

- 5. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lercanidipine: short plasma half-life, long duration of action and high cholesterol tolerance. Updated molecular model to rationalize its pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-lactancia.org [e-lactancia.org]

- 9. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lercanidipine - Wikipedia [en.wikipedia.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of (R)-Lercanidipine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension. It is a chiral compound, with the (S)-enantiomer being primarily responsible for the therapeutic effect. The (R)-enantiomer is significantly less active. Therefore, the accurate quantification of the (R)-enantiomer is crucial for quality control, formulation development, and pharmacokinetic studies of Lercanidipine hydrochloride. This document provides detailed application notes and protocols for various analytical methods for the quantification of (R)-Lercanidipine hydrochloride, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This method allows for the selective determination of (R)-Lercanidipine in the presence of its (S)-enantiomer.

Quantitative Data Summary

| Parameter | Reported Value |

| Linearity Range | 0.5 - 4 µg/mL[1][2] |

| Correlation Coefficient (r²) | 0.998[1][2] |

| Limit of Detection (LOD) | 0.05 µg/mL[1] |

| Limit of Quantification (LOQ) | 1.0 µg/mL[1] |

| Relative Standard Deviation (RSD) | 2.0%[1] |

| Recovery | 99.2% - 102.8%[2] |

Experimental Protocol

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

-

Mobile Phase: 10 mM Ammonium (B1175870) acetate (B1210297) and Acetonitrile (35:65 v/v)[1][2]

-

Column Temperature: Ambient

-

Retention Times: (R)-Lercanidipine: ~6.0 min, (S)-Lercanidipine: ~6.6 min[1]

3. Standard Solution Preparation:

-

Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol (B129727) or mobile phase) to obtain a stock solution of a known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 2, 3, and 4 µg/mL).[1][2]

4. Sample Preparation (for drug substance and tablet dosage form):

-

Drug Substance: Accurately weigh and dissolve the Lercanidipine hydrochloride drug substance in the mobile phase to achieve a final concentration within the linear range of the method.

-

Tablet Dosage Form:

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of Lercanidipine hydrochloride and transfer it to a volumetric flask.

-

Add a suitable volume of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

5. Analysis:

-

Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Identify the peaks of (R)- and (S)-Lercanidipine based on their retention times.

-

Construct a calibration curve by plotting the peak area of (R)-Lercanidipine against the concentration of the standard solutions.

-

Determine the concentration of (R)-Lercanidipine in the sample solutions from the calibration curve.

Experimental Workflow

Caption: Workflow for quantifying (R)-Lercanidipine via Chiral HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of low levels of (R)-Lercanidipine, particularly in biological matrices like human plasma.

Quantitative Data Summary

| Parameter | Reported Value |

| Linearity Range | 0.041 - 25 ng/mL[3] |

| Correlation Coefficient (r²) | ≥ 0.995[3] |

| Lower Limit of Quantification (LLOQ) | 0.015 ng/mL[4] |

| Accuracy | 99.84% - 100.6%[3] |

| Precision (% CV) | 0.87% - 2.70%[3] |

Experimental Protocol

1. Instrumentation:

-

Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic and Mass Spectrometric Conditions:

-

Column: Lux 3µ Cellulose-3 (150 x 4.6 mm)[3] or Hedera ODS-2 (analytical column)[4]

-

Mobile Phase: 0.2% Aqueous Ammonia Solution: Acetonitrile (55:45 v/v)[3] or Methanol and 5mM ammonium acetate buffer solution containing 0.1% formic acid[4]

-

Column Temperature: 40°C[3]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Lercanidipine: m/z 612.2 → 280.2[4], Internal Standard (Diazepam): m/z 285.1 → 193.1[4]

3. Standard Solution Preparation:

-

Prepare stock and working standard solutions of (R)-Lercanidipine and an appropriate internal standard (e.g., deuterated Lercanidipine or Diazepam) in a suitable solvent like methanol.

-

Spike blank human plasma with working standard solutions to prepare calibration standards and quality control (QC) samples.

4. Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the plasma sample (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

5. Analysis:

-

Inject the prepared standards, QCs, and samples into the LC-MS/MS system.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode.

-

Process the data to obtain peak areas for the analyte and internal standard.

-

Create a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

-

Quantify (R)-Lercanidipine in the unknown samples using the calibration curve.

Experimental Workflow

Caption: Workflow for quantifying (R)-Lercanidipine in plasma via LC-MS/MS.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible method for the quantification of Lercanidipine hydrochloride in bulk and pharmaceutical formulations. However, it does not distinguish between the enantiomers and measures the total Lercanidipine content. Specific methods for the direct quantification of the (R)-enantiomer using UV-Vis are not common due to the identical UV spectra of the enantiomers. This method is suitable for determining the total drug content.

Quantitative Data Summary

| Parameter | Reported Value |

| Wavelength of Maximum Absorption (λmax) | 236 nm[5][6] |

| Linearity Range | 2.5 - 60 µg/mL[5][6] |

| Correlation Coefficient (r²) | 0.9991[5][6] |

| Molar Absorptivity | - |

| Sandell's Sensitivity | - |

Experimental Protocol

1. Instrumentation:

-

Double beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.

2. Reagents and Solutions:

3. Standard Solution Preparation:

-

Stock Solution: Accurately weigh about 10 mg of Lercanidipine hydrochloride and dissolve it in 100 mL of methanol to get a concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations in the range of 2.5-60 µg/mL.[5][6]

4. Sample Preparation (for tablet formulation):

-

Weigh and powder 20 tablets.

-

Accurately weigh a quantity of powder equivalent to 10 mg of Lercanidipine hydrochloride and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.

-

Filter the solution through a Whatman filter paper.

-

Dilute the filtrate with methanol to obtain a final concentration within the Beer-Lambert's law range.

5. Analysis:

-

Scan the standard solutions over the UV range (200-400 nm) to determine the λmax.[5]

-

Measure the absorbance of the standard and sample solutions at the λmax (236 nm) against a methanol blank.

-

Construct a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of Lercanidipine hydrochloride in the sample solution from the calibration curve.

Experimental Workflow

Caption: Workflow for quantifying Lercanidipine via UV-Vis Spectrophotometry.

References

- 1. easpublisher.com [easpublisher.com]

- 2. easpublisher.com [easpublisher.com]

- 3. wjpps.com [wjpps.com]

- 4. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Chiral HPLC Separation of Lercanidipine Enantiomers

Introduction

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension. It is a chiral compound, with the (S)-enantiomer being significantly more pharmacologically active than the (R)-enantiomer.[1] Therefore, the enantioselective separation and quantification of lercanidipine enantiomers are crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the chiral separation of lercanidipine enantiomers using High-Performance Liquid Chromatography (HPLC).

Chromatographic Conditions

Several chiral stationary phases (CSPs) can be employed for the successful separation of lercanidipine enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. Below are the detailed chromatographic conditions for three different methods.

Data Presentation: Comparison of Chiral HPLC Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Chiral Stationary Phase | Chiral OJ-H | Lux 3μ Cellulose-3 | Chiralpak AD |

| Column Dimensions | 150 x 4.0 mm, 5 µm | 150 x 4.6 mm, 3 µm | 250 x 4.6 mm, 10 µm |

| Mobile Phase | 10mM Ammonium (B1175870) acetate (B1210297) and Acetonitrile (35:65 v/v)[1] | 0.2% Aqueous Ammonia (B1221849) Solution and Acetonitrile (55:45 v/v) | Hexane (B92381), Ethanol, and Diethylamine (97:3:0.3 v/v/v)[2] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min | 1.0 mL/min[2] |

| Column Temperature | 40°C | 40°C | Ambient |

| Detection Wavelength | 240 nm[1] | Not Specified | 237 nm[2] |

| Injection Volume | 10 µL[1] | Not Specified | Not Specified |

| Retention Time (R)-Lercanidipine | 6.0 min[1] | Not Available | Not Available |

| Retention Time (S)-Lercanidipine | 6.6 min[1] | Not Available | Not Available |

| Resolution (Rs) | 2.1 - 2.5 | Not Available | Not Available |

| LOD (R-Isomer) | 0.05 µg/mL[1] | Not Available | Not Available |

| LOQ (R-Isomer) | 1.0 µg/mL[1] | Not Available | Not Available |

Experimental Protocols

Protocol 1: Method using Chiral OJ-H Column

This protocol is based on a validated reverse-phase chiral HPLC method for the quantification of the (R)-isomer in lercanidipine hydrochloride.[1]

1. Materials and Reagents:

-

Lercanidipine Hydrochloride (API or tablets)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (AR grade)

-

Methanol (B129727) (HPLC grade)

-

Purified water

2. Instrumentation:

-

HPLC system with a PDA detector

-

Chiral OJ-H column (150 x 4.0 mm, 5 µm)

-

Data acquisition and processing software

3. Preparation of Mobile Phase:

-

Prepare a 10mM Ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in purified water.

-

Mix the 10mM Ammonium acetate solution and Acetonitrile in a ratio of 35:65 (v/v).

-

Degas the mobile phase before use.

4. Sample Preparation:

-

Bulk Drug Substance:

-

Tablet Dosage Form:

-

Weigh and finely powder a sufficient number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of lercanidipine HCl and transfer it to a volumetric flask.

-

Add a suitable volume of methanol and sonicate to dissolve the drug.

-

Dilute to the final volume with methanol to achieve a target concentration of 100 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

5. Chromatographic Analysis:

-

Set the HPLC system parameters as specified in the table above (Method 1).

-

Inject 10 µL of the prepared sample solution into the HPLC system.

-

Monitor the chromatogram at 240 nm.

Protocol 2: Method using Lux 3μ Cellulose-3 Column

This method is suitable for the quantification of lercanidipine enantiomers in human plasma and can be adapted for bulk drug and dosage forms.

1. Materials and Reagents:

-

Lercanidipine Hydrochloride

-

Acetonitrile (HPLC grade)

-

Aqueous Ammonia solution (AR grade)

-

Methanol (HPLC grade)

-

Purified water

2. Instrumentation:

-

LC-MS/MS system (or HPLC with UV detector)

-

Lux 3μ Cellulose-3 column (150 x 4.6 mm)

-

Data acquisition and processing software

3. Preparation of Mobile Phase:

-

Prepare a 0.2% aqueous ammonia solution.

-

Mix the 0.2% aqueous ammonia solution and Acetonitrile in a ratio of 55:45 (v/v).

-

Degas the mobile phase before use.

4. Sample Preparation:

-